Cy3 diacid(diso3)
Overview
Description
Cy3 diacid(diso3), also known as Cyanine3 diacid, is a highly fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its excellent photostability and bright fluorescence properties. The compound has a molecular formula of C35H44N2O10S2 and a molecular weight of 716.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 diacid(diso3) typically involves the reaction of a cyanine dye precursor with a diacid derivative. The process includes several steps:
Formation of the Cyanine Dye Precursor: This involves the condensation of a quaternary ammonium salt with a reactive intermediate, such as a malononitrile derivative.
Coupling with Diacid Derivative: The cyanine dye precursor is then coupled with a diacid derivative under controlled conditions to form Cy3 diacid(diso3).
Industrial Production Methods
Industrial production of Cy3 diacid(diso3) follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Condensation Reactions: Using industrial reactors to ensure uniform mixing and temperature control.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity Cy3 diacid(diso3).
Chemical Reactions Analysis
Types of Reactions
Cy3 diacid(diso3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Cy3 diacid(diso3) into its reduced forms.
Substitution: The dye can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of Cy3 diacid(diso3).
Reduction: Reduced forms of the dye.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Cy3 diacid(diso3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling nucleic acids and proteins.
Medicine: Utilized in diagnostic imaging and as a marker in molecular biology techniques.
Industry: Applied in the development of fluorescent dyes for various industrial applications.
Mechanism of Action
The mechanism of action of Cy3 diacid(diso3) involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular targets include nucleic acids and proteins, where the dye binds and allows for visualization under fluorescence microscopy. The pathways involved include energy transfer processes that result in the emission of light.
Comparison with Similar Compounds
Similar Compounds
Cy5 diacid(diso3): Another cyanine dye with similar properties but different spectral characteristics.
DyLight DY547 and DY647: Structurally similar dyes used for nucleic acid labeling.
Uniqueness
Cy3 diacid(diso3) is unique due to its superior photostability and bright fluorescence, making it highly suitable for long-term imaging studies and applications requiring high sensitivity.
Properties
IUPAC Name |
1-(5-carboxypentyl)-2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O10S2/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNGAVPORGJOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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